2-Quinolinylmethanol (CAS 1780-17-2) is a bifunctional N,O-heterocyclic building block comprising a quinoline core and a hydroxymethyl group at the 2-position. In industrial and academic procurement, it is primarily valued as a bench-stable primary alcohol precursor for the synthesis of 2-quinolinecarboxaldehyde, quinaldic acid derivatives, and complex pharmaceutical scaffolds such as TLR8 agonists and apoptosis inhibitors [1]. Furthermore, its structural geometry and aliphatic hydroxyl group make it a highly effective bidentate N,O-ligand for transition metal catalysis, particularly in ruthenium, iridium, and titanium systems where strong electron donation is required [2]. Its dual utility as both a stable synthetic intermediate and a tunable ligand makes it a critical material for advanced organic synthesis and organometallic research.
Substituting 2-quinolinylmethanol with closely related quinoline derivatives often leads to severe processability and performance failures. Using 2-methylquinoline (quinaldine) as a precursor for 2-substituted quinolines requires harsh, toxic oxidants (such as selenium dioxide) at high temperatures, which generates hazardous waste and suffers from poor chemoselectivity . Attempting to use 2-(chloromethyl)quinoline as an alternative electrophile introduces severe handling issues; the free base is highly prone to spontaneous polymerization and degradation, necessitating its use as a hydrochloride salt . In coordination chemistry, substituting 2-quinolinylmethanol with the classic N,O-ligand 8-hydroxyquinoline fundamentally alters the electronic environment of the metal center. The phenolic hydroxyl of 8-hydroxyquinoline is significantly more acidic than the aliphatic hydroxyl of 2-quinolinylmethanol, resulting in a weaker electron-donating alkoxide that fails to stabilize the high-valent transition metal intermediates required in specific catalytic cycles[1].
When selecting a 2-methyl-functionalized quinoline building block, stability is a primary procurement driver. 2-Quinolinylmethanol is a bench-stable solid (melting point ~64 °C) that does not undergo spontaneous degradation . In contrast, the halogenated analog, 2-(chloromethyl)quinoline, is highly reactive and prone to rapid polymerization as a free base, requiring it to be stored and handled as a hydrochloride salt (melting point 183-187 °C) . Procuring the methanol derivative eliminates the need for cold storage and salt-cracking steps during complex multi-step syntheses.
| Evidence Dimension | Storage stability and physical form |
| Target Compound Data | Bench-stable free base solid (mp ~64 °C) |
| Comparator Or Baseline | 2-(Chloromethyl)quinoline (requires HCl salt form, mp 183-187 °C) |
| Quantified Difference | Elimination of spontaneous polymerization risk and salt-cracking requirements |
| Conditions | Standard laboratory storage and handling |
Choosing the stable alcohol over the reactive chloride reduces material loss, simplifies handling protocols, and improves batch-to-batch reproducibility in pharmaceutical manufacturing.
For the industrial synthesis of 2-quinolinecarboxaldehyde, the choice of starting material dictates the environmental and operational cost. 2-Quinolinylmethanol can be smoothly oxidized to the aldehyde using mild reagents (e.g., MnO2 or Swern oxidation) at room temperature or below . Conversely, using the cheaper 2-methylquinoline (quinaldine) baseline requires harsh stoichiometric oxidants like selenium dioxide (SeO2) at elevated temperatures (>100 °C), which generates highly toxic selenium waste and risks over-oxidation to quinaldic acid [1].
| Evidence Dimension | Oxidation conditions and waste generation |
| Target Compound Data | Mild oxidation (e.g., MnO2) at ≤ 25 °C |
| Comparator Or Baseline | 2-Methylquinoline (requires SeO2 at >100 °C) |
| Quantified Difference | >75 °C reduction in reaction temperature and complete avoidance of stoichiometric toxic selenium waste |
| Conditions | Synthesis of 2-quinolinecarboxaldehyde |
Procuring the methanol derivative enables a greener, safer, and higher-yielding oxidation route, which is critical for scaling up pharmaceutical intermediates.
When utilized as an N,O-bidentate ligand, 2-quinolinylmethanol offers a distinct electronic profile compared to the classic 8-hydroxyquinoline. The aliphatic hydroxyl group of 2-quinolinylmethanol has a predicted pKa of ~14.0, whereas the phenolic hydroxyl of 8-hydroxyquinoline has a pKa of ~9.9 . This ~4 pKa unit difference means that upon deprotonation, 2-quinolinylmethanol forms a significantly more electron-rich alkoxide donor. This enhanced σ-donation is crucial for stabilizing highly electrophilic or high-valent transition metal centers (such as Ru or Ir) during complex catalytic cycles[1].
| Evidence Dimension | Hydroxyl pKa and electron donation |
| Target Compound Data | Aliphatic hydroxyl pKa ~14.0 |
| Comparator Or Baseline | 8-Hydroxyquinoline (phenolic pKa ~9.9) |
| Quantified Difference | ~4.1 pKa unit increase, yielding a stronger σ-donating alkoxide |
| Conditions | Aqueous/organic ligand deprotonation models |
Catalyst developers must select 2-quinolinylmethanol over 8-hydroxyquinoline when the metal center requires strong electron donation to maintain catalytic turnover.
Due to its mild oxidation profile, 2-quinolinylmethanol is the optimal starting material for producing 2-quinolinecarboxaldehyde at scale. It allows manufacturers to bypass the harsh, toxic selenium dioxide oxidations required when starting from 2-methylquinoline, ensuring a safer and more environmentally compliant process.
The stability and precise reactivity of the hydroxymethyl group make this compound an ideal building block for synthesizing complex heterocycles, such as furo[2,3-c]quinolines used as highly selective human Toll-like receptor 8 (TLR8) ligands and apoptosis inhibitors[1].
Leveraging its high pKa and strong σ-donating alkoxide properties, 2-quinolinylmethanol is procured for the development of advanced ruthenium, iridium, and titanium catalysts. It is specifically chosen over 8-hydroxyquinoline when the catalytic cycle demands enhanced electron density at the metal center to stabilize reactive intermediates [2].
Irritant